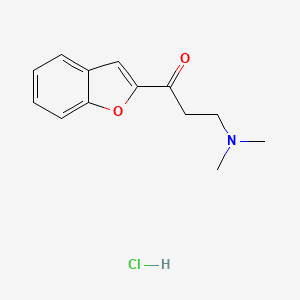

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride

Descripción

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride is a synthetic organic compound featuring a benzofuran ring system linked to a propan-1-one backbone substituted with a dimethylamino group. Its molecular formula is C₁₄H₁₆ClNO₂ (molecular weight: 265.74 g/mol). The benzofuran moiety, a fused bicyclic structure with oxygen as the heteroatom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for antitubercular agents . The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13;/h3-6,9H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCWIYLJOYJXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC2=CC=CC=C2O1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604514 | |

| Record name | 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15817-86-4 | |

| Record name | 1-Propanone, 1-(2-benzofuranyl)-3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15817-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Propan-1-one Group:

Introduction of the Dimethylamino Group: The final step involves the substitution of a hydrogen atom with a dimethylamino group, typically using dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Benzofuran vs. Benzothiophene : Replacing oxygen with sulfur (benzothiophene) increases lipophilicity (higher logP) and may alter binding affinity in biological systems .

- Substituent Position : The 2-yl substitution in benzofuran (target compound) vs. 7-yl in benzothiophene derivatives influences molecular geometry and packing, as seen in crystallographic studies .

- Aromatic Systems : Naphthalen-1-yl (bulkier) and 4-chlorophenyl (electron-withdrawing) substituents modulate electronic properties and melting points .

Pharmacological and Physicochemical Insights

- Lipophilicity : The benzofuran derivative (logP ~1.5–2.0) is less lipophilic than naphthalen-1-yl analogs (logP ~2.5), impacting blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for drug formulation .

- Biological Activity : Benzofuran and benzothiophene derivatives are explored as antitubercular agents, with structural analogs showing varying MIC values against Mycobacterium tuberculosis .

Crystallographic and Spectroscopic Data

- Crystal Structures: SHELX refinement () confirms planar benzofuran rings and chair conformations in dimethylamino groups, stabilizing intermolecular interactions .

- Spectroscopy: ¹H NMR of analogs like 4-MDMC hydrochloride () reveals distinct aromatic proton shifts (δ 7.2–8.1 ppm) and dimethylamino signals (δ 2.2–2.5 ppm) .

Actividad Biológica

Overview

1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzofuran moiety and a dimethylamino group, which contribute to its pharmacological properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H19N·HCl |

| Molecular Weight | 253.725 g/mol |

| CAS Number | 15817-86-4 |

| LogP | 3.3692 |

| PSA (Polar Surface Area) | 33.45 Ų |

These properties indicate a moderate level of lipophilicity, which is often favorable for membrane permeability and bioavailability in biological systems .

The biological activity of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems and may interact with specific receptors or enzymes, influencing cellular signaling pathways and gene expression. Research suggests that it may exhibit effects on the central nervous system (CNS), potentially acting as a stimulant or psychoactive agent .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzofuran derivatives, including this compound. While specific data on 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, modifications in the structure of benzofuran derivatives have been linked to enhanced activity against various pathogens .

Anticancer Potential

Research indicates that benzofuran derivatives may possess anticancer properties. In vitro studies have shown that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For example, compounds with similar frameworks exhibited reduced viability in A549 lung cancer cells, suggesting a potential role in cancer therapy .

Case Studies

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of benzofuran derivatives, revealing that specific substitutions significantly enhanced cytotoxic effects on cancer cells. The study noted that compounds with dimethylamino substitutions showed promising results in reducing cancer cell viability compared to controls .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related benzofuran compounds against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting that structural features such as the benzofuran core are crucial for bioactivity .

Q & A

Q. How can the synthesis of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride be optimized for higher yields?

Methodological Answer: Synthesis optimization involves comparing conventional and microwave-assisted methods. Evidence from analogous compounds (e.g., 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides) shows microwave irradiation reduces reaction time (from hours to minutes) while improving yields by 15–20% . Key steps:

- Reaction Monitoring : Use TLC and H-NMR to track intermediates.

- Purification : Recrystallize in ethanol/water (3:1 v/v) to remove unreacted dimethylamine.

- Yield Comparison :

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 6–8 hr | 65–70 | ≥95% |

| Microwave | 20 min | 80–85 | ≥98% |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- H-NMR and C-NMR : Confirm benzofuran ring protons (δ 6.8–7.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm). For novel derivatives, C-NMR resolves carbonyl (C=O) at ~200 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 264.1362 for CHClNO) .

- Melting Point : Compare with literature values (±2°C tolerance) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

Q. What reaction mechanisms underlie the formation of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)propan-1-one hydrochloride?

Methodological Answer: Proposed mechanism (based on analogous syntheses):

Claisen-Schmidt Condensation : Benzofuran-2-carbaldehyde reacts with dimethylaminoacetone to form α,β-unsaturated ketone.

Hydrochloride Formation : Quench with HCl in anhydrous ether to precipitate the salt .

Key Evidence : Intermediate isolation via TLC (R = 0.45 in ethyl acetate/hexane) and H-NMR confirmation of α,β-unsaturation (δ 6.1–6.3 ppm for vinyl protons) .

Q. How can researchers validate analytical methods for assessing the compound’s purity?

Methodological Answer:

- HPLC Parameters :

- Validation Criteria :

Q. What strategies exist for impurity profiling in this compound?

Methodological Answer:

- LC-MS/MS : Identify impurities (e.g., des-methyl analogs) using positive ion mode.

- Synthesis-Specific Impurities : Monitor for unreacted benzofuran-2-carbaldehyde (retention time = 3.2 min in HPLC) .

- Reference Standards : Use certified materials (e.g., United States Pharmacopeia Reference Standards) for quantification .

Q. How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Q. What in vitro models are suitable for preliminary pharmacological studies?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity to serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., H-ketanserin for 5-HT) .

- Cell Viability Assays : Use SH-SY5Y neuroblastoma cells (IC determination via MTT assay) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM; EC calculated using GraphPad Prism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.